![molecular formula C10H6F2N2O2S B1405940 2-[(3,5-Difluorphenyl)amino]-1,3-Thiazol-4-carbonsäure CAS No. 1508051-73-7](/img/structure/B1405940.png)

2-[(3,5-Difluorphenyl)amino]-1,3-Thiazol-4-carbonsäure

Übersicht

Beschreibung

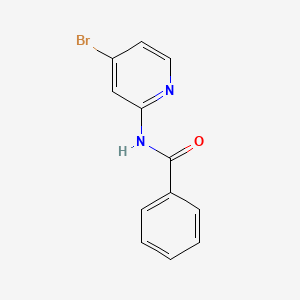

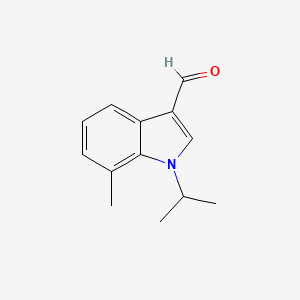

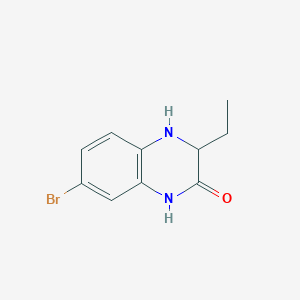

“2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid” is a compound with the CAS Number: 1508051-73-7 . It has a molecular weight of 256.23 .

Synthesis Analysis

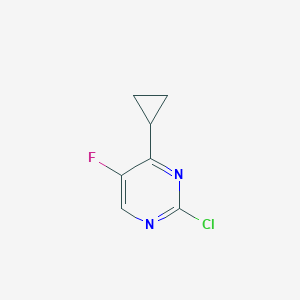

The synthesis of compounds similar to “2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid” has been reported in the literature . For instance, 2-aminothiazoles are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles . Additionally, a group of researchers synthesized four N-acylated 2-amino-5-benzyl-1,3-thiazoles by reacting 2-amino-5-R-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine in the dioxane medium .Molecular Structure Analysis

The molecular structure of “2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid” can be represented by the InChI code: 1S/C10H6F2N2O2S/c11-5-1-6(12)3-7(2-5)13-10-14-8(4-17-10)9(15)16/h1-4H,(H,13,14)(H,15,16) .Chemical Reactions Analysis

While specific chemical reactions involving “2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid” are not available, similar compounds have been used in various reactions. For example, 3,4-Difluorophenylboronic Acid is used as a building block in the synthesis of several organic compounds via Suzuki-Miyaura cross-coupling reactions .Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Thiazolderivate, zu denen auch unsere Zielverbindung gehört, weisen eine antioxidative Aktivität auf . Dadurch könnten sie zur Bekämpfung von oxidativem Stress eingesetzt werden, einem Schlüsselfaktor bei vielen Krankheiten.

Analgetische und entzündungshemmende Aktivität

Thiazolverbindungen sollen analgetische und entzündungshemmende Eigenschaften besitzen . Dies deutet auf mögliche Anwendungen in der Schmerztherapie und bei der Behandlung von Entzündungen hin.

Antibakterielle und antifungale Aktivität

Thiazolderivate haben eine antibakterielle und antifungale Aktivität gezeigt . Dies deutet auf eine mögliche Verwendung bei der Entwicklung neuer antimikrobieller und antifungaler Wirkstoffe hin.

Antivirale Aktivität

Thiazolverbindungen haben antivirale Eigenschaften gezeigt . Dies deutet auf mögliche Anwendungen bei der Behandlung von Virusinfektionen hin.

Neuroprotektive Aktivität

Thiazolderivate weisen neuroprotektive Wirkungen auf . Dies deutet auf mögliche Anwendungen bei der Behandlung neurodegenerativer Erkrankungen hin.

Antitumor- und zytotoxische Aktivität

Thiazolverbindungen haben Antitumor- und zytotoxische Aktivitäten gezeigt . So hat beispielsweise eine Reihe von [6-(4-Bromphenyl)imidazo[2,1-b]thiazol-3-yl]essigsäurearylidenhydraziden eine zytotoxische Aktivität an drei menschlichen Tumorzelllinien gezeigt .

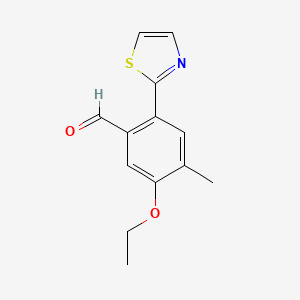

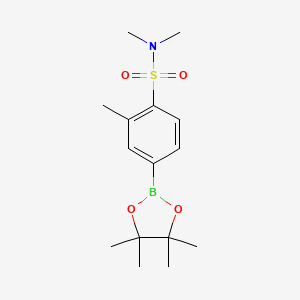

Verwendung in Suzuki-Miyaura-Kreuzkupplungsreaktionen

3,5-Difluorphenylboronsäure, eine mit unserer Zielverbindung verwandte Verbindung, wurde als Reaktant in Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt . Dies deutet auf mögliche Anwendungen in der organischen Synthese hin.

Verwendung in der enantioselektiven Boranreduktion von Trifluoracetophenon

3,5-Difluorphenylboronsäure wurde auch als Reaktant bei der enantioselektiven Boranreduktion von Trifluoracetophenon eingesetzt . Dies deutet auf eine mögliche Verwendung bei der Synthese enantiomerenreiner Verbindungen hin.

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mode of Action

For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Compounds with similar structures, such as thiazoles, have been found to be involved in a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may affect multiple biochemical pathways and their downstream effects.

Result of Action

For instance, certain indole derivatives have shown potent antiviral activities with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus . Similarly, certain thiazole derivatives have demonstrated potent antitumor and cytotoxic activities .

Biochemische Analyse

Biochemical Properties

2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect cell signaling pathways and cellular metabolism. Additionally, the compound can bind to specific receptors on the cell surface, modulating their activity and leading to downstream effects on gene expression and protein synthesis .

Cellular Effects

The effects of 2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid on various cell types and cellular processes are profound. It has been shown to influence cell proliferation, apoptosis, and differentiation. In cancer cells, the compound can induce apoptosis by activating caspases, which are enzymes that play a crucial role in programmed cell death . Furthermore, it can modulate cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . The compound also affects gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid exerts its effects through several mechanisms. It can bind to the active site of enzymes, inhibiting their activity by preventing substrate binding . This competitive inhibition can lead to a decrease in the production of specific metabolites and an alteration in metabolic pathways. Additionally, the compound can interact with DNA and RNA, affecting their stability and function . This interaction can lead to changes in gene expression and protein synthesis, ultimately influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid can change over time. The compound is relatively stable under standard storage conditions, but its activity can decrease over prolonged periods due to degradation . In in vitro studies, the compound has been shown to maintain its activity for several days, but its effects can diminish over time as it is metabolized by cellular enzymes . In in vivo studies, the compound’s long-term effects on cellular function have been observed, with some studies reporting sustained inhibition of tumor growth over several weeks .

Dosage Effects in Animal Models

The effects of 2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit specific enzymes and pathways without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . The compound’s therapeutic window is relatively narrow, and careful dosage optimization is required to achieve the desired effects without causing adverse reactions .

Metabolic Pathways

2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound. Additionally, the compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites .

Transport and Distribution

The transport and distribution of 2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments . Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of 2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid can affect its activity and function. The compound can be targeted to specific organelles such as the mitochondria, where it can influence mitochondrial function and energy production . Additionally, post-translational modifications such as phosphorylation can affect the compound’s localization and activity . These modifications can direct the compound to specific cellular compartments, where it can exert its effects on cellular processes .

Eigenschaften

IUPAC Name |

2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O2S/c11-5-1-6(12)3-7(2-5)13-10-14-8(4-17-10)9(15)16/h1-4H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRXYXVUWRYNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)NC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

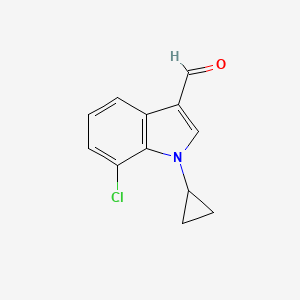

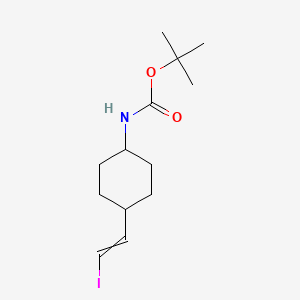

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

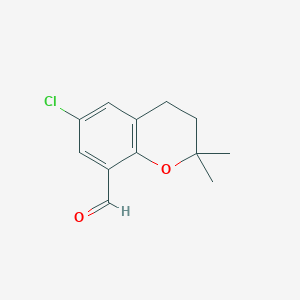

![4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1405858.png)